molecular formula C8H12F3NO2 B12512498 Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate

Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate

Cat. No.: B12512498
M. Wt: 211.18 g/mol
InChI Key: IVCFRARIWGMGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate is a chemical compound characterized by the presence of a pyrrolidine ring substituted with an ethyl ester group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves the cycloaddition reactions of 1-substituted 3,3,3-trifluoropropenes with isonitriles. This method allows for the formation of pyrroles and pyrrolines, which can then be further modified to obtain the desired compound . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cycloaddition process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

Uniqueness: The combination of the pyrrolidine ring and the trifluoromethyl group in this compound makes it unique, as it combines the structural features and chemical properties of both classes of compounds. This uniqueness contributes to its diverse applications and potential in scientific research.

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C8H12F3NO2/c1-2-14-7(13)5-3-12-4-6(5)8(9,10)11/h5-6,12H,2-4H2,1H3

InChI Key

IVCFRARIWGMGRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.